molecular formula C10H12Cl3NO B3117872 Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride CAS No. 22793-42-6

Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B3117872
CAS No.: 22793-42-6
M. Wt: 268.6 g/mol
InChI Key: IKCOAFZASVEYRD-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. As an imidoester derivative, this compound serves as a versatile synthetic intermediate for the construction of more complex heterocyclic structures and pharmacologically active molecules. Researchers utilize this reagent in the synthesis of compound libraries targeting various biological pathways. Its structure, featuring the 3,4-dichlorophenyl moiety, is often explored for potential interactions with enzyme active sites. The specific mechanistic pathways and primary research applications for this exact compound are not detailed in the current literature and should be confirmed through further experimental investigation. This product is intended for use in a controlled laboratory setting by qualified professionals and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7;/h3-5,13H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOAFZASVEYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the imidate group. The reaction mixture is then purified through recrystallization to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Ethanecarboximidate Backbone

Compound Name Substituent(s) Functional Group CAS Number Key Properties/Applications
Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate HCl 3,4-dichlorophenyl Ethanecarboximidate Not provided Potential sigma receptor ligand; prodrug candidate
Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate HCl 3-(trifluoromethyl)phenyl Ethanecarboximidate 921606-29-3 Enhanced lipophilicity (CF₃ group); intermediate in drug synthesis
Ethyl 2-(2-methoxyphenyl)ethanimidate HCl 2-methoxyphenyl Ethanecarboximidate 1206978-06-4 Electron-donating methoxy group; altered reactivity

Key Observations :

  • Trifluoromethyl substitution (CAS 921606-29-3) improves metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Methoxy analogs (e.g., 1206978-06-4) exhibit reduced lipophilicity, which may influence bioavailability .

Compounds with 3,4-Dichlorophenyl Substituents

Compound Name Core Structure Functional Group CAS Number Applications
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Phenethylamine derivative Tertiary amine Not provided Sigma-1 receptor antagonist; neuropharmacological studies
BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) Phenethylamine derivative Quaternary amine Not provided Sigma receptor ligand; antipsychotic research
Sertraline Hydrochloride Tetrahydronaphthalene Secondary amine 79559-97-0 Selective serotonin reuptake inhibitor (SSRI)

Key Observations :

  • Unlike BD 1008/BD 1047 (amine-based sigma ligands), the target compound’s ethanecarboximidate group may act as a prodrug, hydrolyzing to an amide or carboxylic acid in vivo.
  • Sertraline (SSRI) shares the 3,4-dichlorophenyl group but lacks the imidate moiety, highlighting the role of functional groups in target specificity .

Functional Group Comparisons

  • Ethanecarboximidate vs. Amine :

    • Ethanecarboximidates (e.g., target compound) are more hydrolytically labile than amines (e.g., BD 1008), making them suitable for prodrug designs .
    • Amines (BD 1008/1047) exhibit direct receptor binding due to their charged state at physiological pH .
  • 3,4-Dichlorophenyl vs. Other Aromatic Substituents :

    • Dichlorophenyl enhances binding affinity to hydrophobic receptors compared to dihydroxyphenyl (e.g., dopamine HCl, CAS 62-31-7) .
    • Dopamine’s dihydroxyphenyl group is critical for catecholamine receptor activation, unlike dichlorophenyl’s role in sigma or serotonin systems .

Biological Activity

Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 2-bromo-3,4-dichlorobenzoate with a suitable amine to form the corresponding carboximidate. The hydrochloride salt is then formed by treating the base with hydrochloric acid. The following table summarizes the key steps in the synthesis process:

StepReactantProductConditions
1Ethyl 2-bromo-3,4-dichlorobenzoateEthyl 2-(3,4-dichlorophenyl)ethanecarboximidateBase (e.g., NaOH)
2Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidateThis compoundHCl

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potent antimicrobial agent.

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several derivatives of carboximidates, including this compound. The study found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In another study featured in Cancer Letters, researchers investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potential as an anticancer agent.

4. Research Findings

Recent findings highlight the promising biological activities associated with this compound:

  • Antimicrobial Activity : Effective against multiple bacterial strains with MIC values ranging from 16 to 64 µg/mL.
  • Cytotoxicity : Induces apoptosis in cancer cell lines with IC50 values between 10-30 µM.
  • Mechanism of Action : Involves modulation of apoptotic pathways and caspase activation.

5. Conclusion

This compound shows significant promise as an antimicrobial and anticancer agent based on current research findings. Further studies are warranted to explore its full therapeutic potential and elucidate its mechanisms of action.

Q & A

Q. Q1: What are the key considerations for synthesizing Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride?

A1: Synthesis typically involves multi-step reactions under controlled conditions. For example, intermediates like ethyl 2-(3,4-dichlorophenyl)-3-aminobutyrate may undergo acid-catalyzed imidation followed by hydrochloride salt formation. Critical parameters include:

  • Temperature control : Avoiding excessive heat to prevent decomposition of the dichlorophenyl group.
  • pH adjustment : Ensuring acidic conditions (e.g., dry HCl gas) to precipitate the hydrochloride salt .
  • Purification : Use of fractional crystallization (e.g., isopropanol) to isolate isomers and achieve ≥98% purity .

Q. Q2: How should researchers handle and store this compound to ensure stability?

A2:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the imidate group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services .

Q. Q3: What analytical techniques are essential for characterizing this compound?

A3:

  • NMR spectroscopy : To confirm the imidate structure and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • HPLC : For purity assessment (≥98% by UV detection at λmax ~255 nm) .
  • Mass spectrometry : To verify molecular weight (e.g., [M+H]+ expected at m/z ~316.5 for C11H12Cl2NO2•HCl) .

Advanced Research Questions

Q. Q4: How does the 3,4-dichlorophenyl substituent influence reactivity in organic synthesis?

A4: The electron-withdrawing Cl groups enhance electrophilic reactivity, making the compound a potent catalyst in Mitsunobu reactions. Kinetic studies show that dichlorophenyl derivatives accelerate reaction rates by ~13.7× compared to non-halogenated analogs, likely due to increased electron-deficiency at the reaction center .

Q. Q5: What methodologies are used to resolve contradictions in biological activity data for this compound?

A5:

  • Dose-response assays : Validate activity across multiple concentrations (e.g., IC50 curves) to rule out false positives .
  • Structural analogs : Compare with related compounds (e.g., κ-opioid receptor agonists like ICI 199,441) to isolate substituent effects .
  • Computational modeling : Use DFT or molecular docking to predict binding interactions with target receptors (e.g., halogen bonding with Trp residues) .

Q. Q6: How can researchers optimize reaction conditions for coupling reactions involving this imidate?

A6:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the imidate group.
  • Catalyst screening : Test Pd or Cu catalysts for cross-coupling reactions; dichlorophenyl groups may require milder conditions to avoid dehalogenation .
  • In situ monitoring : Use TLC or FTIR to track reaction progress and minimize side products .

Q. Q7: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

A7:

  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to separate enantiomers .
  • Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation for the desired isomer .

Data Analysis & Validation

Q. Q8: How should discrepancies in kinetic data between batches be addressed?

A8:

  • Batch comparison : Analyze impurities via LC-MS to identify contaminants (e.g., residual starting materials) .
  • Replicate experiments : Conduct triplicate runs under standardized conditions (pH, temperature) to assess reproducibility .
  • Control studies : Use reference standards (e.g., non-halogenated analogs) to benchmark reaction rates .

Q. Q9: What strategies validate the compound’s role in receptor binding studies?

A9:

  • Competitive binding assays : Compare displacement of known ligands (e.g., U-50488 for κ-opioid receptors) .
  • Mutagenesis studies : Engineer receptor mutants (e.g., Trp→Ala) to test halogen bonding contributions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride

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